![molecular formula C13H17BrO2 B070574 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- CAS No. 170837-76-0](/img/structure/B70574.png)
2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-
Overview
Description
2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of specific enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, this compound has also been shown to inhibit the activity of specific signaling pathways such as NF-κB, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent anti-inflammatory and anti-cancer properties, with the ability to inhibit the production of inflammatory mediators and induce apoptosis in cancer cells. In vivo studies have also shown that this compound has potential therapeutic effects in animal models of inflammation and cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- in lab experiments include its relatively simple synthesis method, high yield and purity, and potent anti-inflammatory and anti-cancer properties. However, there are also limitations associated with the use of this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the exploration of its potential applications in the field of materials science, where it has shown promise as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of inflammation and cancer.
Scientific Research Applications
2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- has been studied extensively for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to have potential anti-inflammatory and anti-cancer properties. In addition, this compound has also been studied for its potential applications in the field of materials science, where it has been shown to have potential as a building block for the synthesis of new materials with unique properties.
properties
CAS RN |
170837-76-0 |
---|---|
Product Name |
2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- |
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-[2-(2-bromophenyl)ethoxy]oxane |
InChI |
InChI=1S/C13H17BrO2/c14-12-6-2-1-5-11(12)8-10-16-13-7-3-4-9-15-13/h1-2,5-6,13H,3-4,7-10H2 |
InChI Key |
FFIANHVBVFPUHD-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2Br |
Canonical SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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